N-(3-acetylphenyl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)quinoxaline-2-carboxamide is a compound belonging to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinoxalines are heterocyclic compounds containing a benzene ring fused with a pyrazine ring. This particular compound has shown potential in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)quinoxaline-2-carboxamide typically involves the cyclocondensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with oxalic acid in a strong acidic medium to form quinoxaline-2,3-dione, which is then reacted with 3-acetylphenylamine to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide and acetyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as DNA topoisomerase and vascular endothelial growth factor receptor, which are involved in cancer cell proliferation and angiogenesis . The compound’s ability to bind to these targets disrupts their normal function, leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
Similar Compounds
N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide: Exhibits similar anticancer activity but with different selectivity towards cancer cell lines.
3-amino-N-(4-methoxyphenyl)quinoxaline-2-carboxamide: Shows potent antimicrobial activity against specific bacterial and fungal strains.
Uniqueness
N-(3-acetylphenyl)quinoxaline-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its acetyl group enhances its ability to interact with certain molecular targets, making it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C17H13N3O2 |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
N-(3-acetylphenyl)quinoxaline-2-carboxamide |
InChI |
InChI=1S/C17H13N3O2/c1-11(21)12-5-4-6-13(9-12)19-17(22)16-10-18-14-7-2-3-8-15(14)20-16/h2-10H,1H3,(H,19,22) |
InChI Key |
FCUYZTOTHIEMEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.